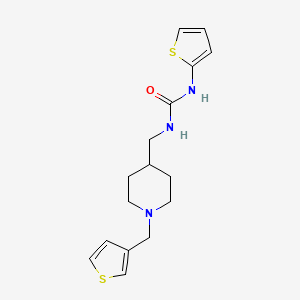![molecular formula C24H26ClN3O4 B2684499 (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone CAS No. 1326930-09-9](/img/structure/B2684499.png)
(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone is a complex organic compound that features a quinoline core substituted with a chloro group, a dimethoxyphenyl ethylamine moiety, and a morpholinyl methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Dimethoxyphenyl Ethylamine Moiety: This step involves the nucleophilic substitution reaction where the ethylamine derivative reacts with the chloro-substituted quinoline.
Formation of the Morpholin-4-yl Methanone Group: The final step involves the reaction of the intermediate with morpholine and a suitable acylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the quinoline core or the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of reduced quinoline derivatives or alcohols.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could be useful in the development of new drugs.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization offer opportunities for creating new materials with desirable properties.
作用機序
The mechanism of action of (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(piperidin-4-yl)methanone
- (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(pyrrolidin-4-yl)methanone
Uniqueness
Compared to similar compounds, (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and selectivity for molecular targets, making it a potentially more effective therapeutic agent.
特性
IUPAC Name |
[6-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4/c1-30-21-6-3-16(13-22(21)31-2)7-8-26-23-18-14-17(25)4-5-20(18)27-15-19(23)24(29)28-9-11-32-12-10-28/h3-6,13-15H,7-12H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXUEHYURKDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2684418.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2684419.png)





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B2684430.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B2684431.png)

![2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2684436.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid](/img/structure/B2684437.png)
![N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2684439.png)
